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Compound of Interest

Compound Name: Cinnamyl formate

Cat. No.: B3369455 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the realm of flavor and fragrance chemistry, the subtle modification of a molecule's structure

can elicit profound changes in its sensory perception. This guide provides a detailed

comparative analysis of two such structurally similar yet sensorially distinct compounds:

cinnamyl formate and cinnamyl acetate. By examining their olfactory and gustatory profiles,

physicochemical properties, and potential signaling pathways, this document aims to equip

researchers, scientists, and drug development professionals with the critical data needed for

informed application and further investigation.

Executive Summary
Cinnamyl formate and cinnamyl acetate, both esters of cinnamyl alcohol, are widely utilized in

the food, fragrance, and pharmaceutical industries for their characteristic aromatic properties.

While both share a foundational cinnamic character, their sensory profiles diverge significantly

due to the difference in their ester functional group. Cinnamyl formate typically presents a

more balsamic, green, and herbaceous aroma with a bittersweet, apple-like taste. In contrast,

cinnamyl acetate offers a sweeter, more floral, and fruity profile with balsamic and spicy

undertones. These differences, detailed in the subsequent sections, are critical for their

targeted use in various applications.
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A comprehensive understanding of the physicochemical properties of these compounds is

essential for their effective formulation and application. The key properties of cinnamyl
formate and cinnamyl acetate are summarized in the table below.

Property Cinnamyl Formate Cinnamyl Acetate

Molecular Formula C₁₀H₁₀O₂ C₁₁H₁₂O₂[1]

Molecular Weight 162.19 g/mol 176.215 g/mol [2]

Appearance
Colorless to pale yellow

liquid[3]
Colorless liquid[1][2]

Boiling Point 250-254 °C[3] 265 °C[2]

Density 1.08 g/mL at 25 °C[3] 1.057 g/mL[2]

Refractive Index n20/D 1.553[3] n20/D 1.539 - 1.543[2]

Solubility

Insoluble in water; soluble in

ethanol, ether, chloroform, and

most non-volatile oils.[3]

212.3 mg/L in water.[2]

Vapor Pressure 0.020 mmHg @ 20.00 °C[4] 0.008 mm Hg @ 20 °C[2]

Flash Point > 110.00 °C[4] 118 °C[1]

Sensory Profile Comparison
The distinct sensory characteristics of cinnamyl formate and cinnamyl acetate are central to

their application. The following table provides a comparative overview of their olfactory and

gustatory profiles based on available literature.
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Sensory Attribute Cinnamyl Formate Cinnamyl Acetate

Odor Description

Balsamic, fruity, floral, green,

herbaceous, cinnamyl,

narcissus.[4]

Sweet, floral, spicy, balsamic,

cinnamon, with mild-balsamic

and slightly floral-fruity notes.

[5]

Taste Description
Spicy, balsamic, cinnamon,

cinnamyl, fusel, winey.[4]

Sweet, spicy, floral, cinnamon,

honey, and tutti-frutti nuance at

15 ppm.

Flavor Applications

Used in trace amounts in

apple, banana, cherry, pear,

and spice flavor compositions.

[6]

Used in apple, apricot, berry,

cherry, grape, peach, quince,

vanilla, and guava flavors.

Experimental Protocols
Synthesis of Cinnamyl Esters
Objective: To synthesize cinnamyl formate and cinnamyl acetate for sensory and analytical

evaluation.

Synthesis of Cinnamyl Formate: Cinnamyl formate can be prepared by the direct

esterification of cinnamyl alcohol with formic acid.[3] Alternatively, it can be synthesized from

cinnamyl alcohol and a mixture of formic anhydride and acetic anhydride.[3]

Materials: Cinnamyl alcohol, formic acid (or formic anhydride and acetic anhydride), acid

catalyst (e.g., sulfuric acid), organic solvent (e.g., toluene), neutralizing agent (e.g., sodium

bicarbonate solution), drying agent (e.g., anhydrous sodium sulfate).

Procedure (Direct Esterification):

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine

cinnamyl alcohol, an excess of formic acid, and a catalytic amount of sulfuric acid in

toluene.
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Heat the mixture to reflux. Water produced during the reaction is removed azeotropically

using the Dean-Stark trap.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate

solution to neutralize the excess acid.

Wash with brine and dry the organic layer over anhydrous sodium sulfate.

Remove the solvent under reduced pressure and purify the crude product by vacuum

distillation to obtain pure cinnamyl formate.

Synthesis of Cinnamyl Acetate: Cinnamyl acetate is commonly synthesized via the

esterification of cinnamyl alcohol with acetic acid or acetic anhydride.[1] The reaction is

typically catalyzed by a strong acid.[1]

Materials: Cinnamyl alcohol, acetic acid (or acetic anhydride), strong acid catalyst (e.g.,

sulfuric acid), organic solvent (optional), neutralizing agent (e.g., sodium bicarbonate

solution), drying agent (e.g., anhydrous sodium sulfate).

Procedure:

Combine cinnamyl alcohol and a molar excess of acetic acid (or acetic anhydride) in a

round-bottom flask.

Add a catalytic amount of concentrated sulfuric acid.

Heat the mixture under reflux for a specified period, monitoring the reaction by TLC.

After cooling, dilute the mixture with an organic solvent and wash with water, followed by a

saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate.

Evaporate the solvent and purify the resulting cinnamyl acetate by vacuum distillation.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b3369455?utm_src=pdf-body
https://everglowspirits.com/sensory-assessment-how-to-implement-flavour-evaluation-techniques/
https://everglowspirits.com/sensory-assessment-how-to-implement-flavour-evaluation-techniques/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3369455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Synthesis of Cinnamyl Esters

Reactants

Process

Products

Cinnamyl Alcohol

Esterification

Formic Acid or
Acetic Acid/Anhydride

Cinnamyl Formate or
Cinnamyl Acetate

Water

Click to download full resolution via product page

A simplified workflow for the synthesis of cinnamyl esters.

Sensory Evaluation Protocol
Objective: To conduct a quantitative descriptive analysis (QDA) to compare the sensory profiles

of cinnamyl formate and cinnamyl acetate.

Panelists: A trained sensory panel of 8-12 individuals with prior experience in evaluating

flavor and aroma compounds.

Sample Preparation:

Prepare solutions of cinnamyl formate and cinnamyl acetate at a concentration of 10

ppm in deodorized water for taste evaluation and on unscented smelling strips for odor

evaluation.

Samples should be presented in coded, identical containers to blind the panelists.

A neutral medium (e.g., unsalted crackers and water) should be provided for palate

cleansing between samples.

Evaluation Procedure:

Lexicon Development: In a preliminary session, have the panel collaboratively develop a

lexicon of descriptive terms for the aroma and taste of the two compounds.
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Training: Train the panelists on the developed lexicon using reference standards for each

attribute to ensure calibration and consistency.

Formal Evaluation: In individual booths under controlled lighting and temperature, present

the panelists with the coded samples in a randomized order.

Panelists will rate the intensity of each attribute on a 15-cm line scale anchored from "not

perceptible" to "very strong."

Data from each panelist is collected and analyzed.

Data Analysis: The intensity ratings are converted to numerical data. Analysis of Variance

(ANOVA) and Principal Component Analysis (PCA) are used to determine significant

differences between the samples and to visualize the sensory space.
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Sensory Evaluation Workflow

Panelist Selection
(Trained, 8-12 members)

Lexicon Development

Panelist Training
(Reference Standards)

Individual Evaluation
(Rating Scales)

Sample Preparation
(Coded, Randomized)

Data Analysis
(ANOVA, PCA)

Reporting of Results
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.scentree.co/en/Cinnamyl_acetate.html
https://www.benchchem.com/product/b3369455#sensory-analysis-of-cinnamyl-formate-versus-cinnamyl-acetate
https://www.benchchem.com/product/b3369455#sensory-analysis-of-cinnamyl-formate-versus-cinnamyl-acetate
https://www.benchchem.com/product/b3369455#sensory-analysis-of-cinnamyl-formate-versus-cinnamyl-acetate
https://www.benchchem.com/product/b3369455#sensory-analysis-of-cinnamyl-formate-versus-cinnamyl-acetate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3369455?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3369455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

